Cas no 61477-40-5 ((3R)-3-aminobutan-1-ol)

(3R)-3-aminobutan-1-ol is a chiral compound featuring a primary alcohol and amine functional groups. Its unique chirality and structural features make it a valuable intermediate in organic synthesis. This compound offers high purity and stability, facilitating efficient transformations in pharmaceutical and agrochemical applications. Its versatility in forming various functionalized derivatives contributes to its utility in the development of new compounds.
(3R)-3-aminobutan-1-ol structure
(3R)-3-aminobutan-1-ol structure
Product Name:(3R)-3-aminobutan-1-ol
CAS No:61477-40-5
MF:C4H11NO
MW:89.1362411975861
MDL:MFCD13184351
CID:499678
PubChem ID:9898801
Update Time:2026-03-06

(3R)-3-aminobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Aminobutan-1-ol
    • (R)-3-Aminobutanol
    • (3R)-3-Amino-1-butanol
    • (-)-(R)-3-aMinopropan-1-ol
    • (R)-3-AMINO-1-BUTANOL
    • 1-Butanol,3-amino-, (3R)-
    • (3R)-3-aminobutan-1-ol
    • (R)-3-amino-butan-1-ol
    • (R)-3-Aminobutan-1ol
    • 1-Butanol, 3-amino-, (R)-
    • (3R)-3-azanylbutan-1-ol
    • AGMZSYQMSHMXLT-SCSAIBSYSA-N
    • BCP01279
    • SB11314
    • LS30127
    • RP18521
    • AB0025831
    • ST2408160
    • C3441
    • W7372
    • EN300-148710
    • W-204235
    • CS-W013746
    • GS-3850
    • 61477-40-5
    • R-3-amino-1-butanol
    • AM9719
    • A15693
    • AKOS015854097
    • MFCD13184351
    • DTXSID30432476
    • (R,S)-3-Amino-butan-1-ol
    • A2951
    • (3R)-3-Amino-1-butanol;
    • MDL: MFCD13184351
    • Inchi: 1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1
    • InChI Key: AGMZSYQMSHMXLT-SCSAIBSYSA-N
    • SMILES: OCC[C@@H](C)N

Computed Properties

  • Exact Mass: 89.08410
  • Monoisotopic Mass: 89.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: -0.6

Experimental Properties

  • Density: 0.927
  • Boiling Point: 168 ºC
  • Flash Point: 56 ºC
  • Refractive Index: 1.4530 to 1.4570
  • PSA: 46.25000
  • LogP: 0.41630

(3R)-3-aminobutan-1-ol Security Information

(3R)-3-aminobutan-1-ol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(3R)-3-aminobutan-1-ol Pricemore >>

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(3R)-3-aminobutan-1-ol Production Method

(3R)-3-aminobutan-1-ol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:61477-40-5)(R)-3-氨基丁醇
Order Number:LE25851072
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:50
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:61477-40-5)(R)-3-amino-1-butanol
Order Number:sfd542
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Shanghai Joy Biotech Ltd
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(CAS:61477-40-5)(R)-3-Amino-butan-1-ol
Order Number:JY204
Stock Status:in Stock
Quantity:100g; 1kg; 10kg; 25kg
Purity:98%
Pricing Information Last Updated:Friday, 30 May 2025 09:02
Price ($):discuss personally
Email:miley@joybiotech.com

(3R)-3-aminobutan-1-ol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (3R)-3-aminobutan-1-ol

Introduction to (3R)-3-aminobutan-1-ol and Its Significance in Modern Chemical Biology

The compound with the CAS number 61477-40-5 is a specific chemical entity that has garnered significant attention in the field of chemical biology. The product name, (3R)-3-aminobutan-1-ol, provides a precise description of its stereochemical configuration and functional groups, making it a subject of intense study and application. This compound, belonging to the class of chiral amines, exhibits unique properties that make it valuable in various biochemical and pharmaceutical contexts.

In recent years, the importance of stereospecific compounds in drug development has become increasingly evident. The stereochemistry of a molecule can profoundly influence its biological activity, efficacy, and safety profile. (3R)-3-aminobutan-1-ol, with its well-defined (3R) configuration, offers researchers a versatile building block for the synthesis of more complex molecules. This specificity is particularly crucial in the design of enantiomerically pure drugs, where the presence of even minor impurities can lead to significant changes in therapeutic outcomes.

The synthesis of (3R)-3-aminobutan-1-ol involves sophisticated organic chemistry techniques that have been refined over the years. Advanced methods such as asymmetric hydrogenation and enzymatic resolution have enabled the production of this compound with high enantiomeric purity. These techniques not only enhance the yield but also minimize the formation of unwanted byproducts, making the compound more suitable for industrial applications.

One of the most compelling aspects of (3R)-3-aminobutan-1-ol is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic applications. For instance, derivatives of (3R)-3-aminobutan-1-ol have been explored as intermediates in the production of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders.

Recent studies have highlighted the compound's utility in drug discovery pipelines. The chiral center at the third carbon atom allows for further functionalization, enabling the creation of a diverse array of pharmacophores. This flexibility has been exploited in the design of small-molecule drugs that target specific biological pathways. For example, modifications to (3R)-3-aminobutan-1-ol have led to compounds that exhibit potent activity against enzymes involved in inflammation and pain management.

The biological activity of (3R)-3-aminobutan-1-ol and its derivatives has also been investigated in various preclinical models. These studies have provided insights into their mechanisms of action and potential side effects. The compound's ability to interact with biological targets without causing significant off-target effects makes it an attractive candidate for further development. Additionally, its compatibility with other bioactive molecules suggests that it could be used in combination therapies, enhancing overall treatment efficacy.

In conclusion, (3R)-3-aminobutan-1-ol is a remarkable compound that exemplifies the importance of stereochemistry in modern chemical biology. Its unique properties and versatile applications make it a valuable tool for researchers working on drug development and biochemical studies. As our understanding of molecular interactions continues to evolve, compounds like (3R)-3-aminobutan-1-ol will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:61477-40-5)(R)-3-氨基丁醇
LE25851072
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:61477-40-5)(R)-3-amino-1-butanol
sfd542
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email